(1S,3R)-3-(Dimethylamino)cyclohexanol

Pharmacokinetics Drug Metabolism CYP2D6 Polymorphism

Procure (1S,3R)-3-(Dimethylamino)cyclohexanol (CAS 6982-36-1), the active metabolite of venlafaxine that bypasses polymorphic CYP2D6 hepatic metabolism—eliminating inter-patient variability inherent to venlafaxine studies. With balanced SERT/NET inhibition (Ki: 40.2 nM / 558.4 nM) and minimal CYP450 interaction, this compound ensures consistent pharmacokinetics for in vivo SNRI research, transgenic CYP2D6 models, and vasomotor symptom studies. Ideal as a reference standard for novel monoamine transporter inhibitor screening with defined pharmacology.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 6982-36-1
Cat. No. B2461123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-(Dimethylamino)cyclohexanol
CAS6982-36-1
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCN(C)C1CCCC(C1)O
InChIInChI=1S/C8H17NO/c1-9(2)7-4-3-5-8(10)6-7/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1
InChIKeyPYYBPWSWSPMKTL-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3R)-3-(Dimethylamino)cyclohexanol: Procurement Insights for the Active SNRI Metabolite


(1S,3R)-3-(Dimethylamino)cyclohexanol (CAS: 6982-36-1) is the active metabolite of venlafaxine, widely known as O-desmethylvenlafaxine or desvenlafaxine. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) with a more balanced transporter inhibition profile compared to its parent drug [1]. Unlike venlafaxine, this compound undergoes minimal hepatic metabolism via the cytochrome P450 system, a key differentiator that reduces drug-drug interaction potential and eliminates the need for CYP2D6 genotype-guided dosing [2].

Procurement Rationale: Why Generic Venlafaxine Cannot Replace (1S,3R)-3-(Dimethylamino)cyclohexanol


While venlafaxine is metabolized in vivo to (1S,3R)-3-(dimethylamino)cyclohexanol, direct administration of the parent drug introduces significant variability in active drug exposure due to polymorphic CYP2D6 metabolism. Poor metabolizers may have subtherapeutic desvenlafaxine levels, while extensive metabolizers risk higher exposure [1]. Direct procurement of the isolated active metabolite bypasses this hepatic activation step, ensuring consistent pharmacokinetics and predictable drug-drug interaction profiles, which is critical for research reproducibility and clinical formulations [2].

Quantitative Comparative Evidence: (1S,3R)-3-(Dimethylamino)cyclohexanol vs. Venlafaxine and SNRIs


Reduced CYP2D6 Drug-Drug Interaction Risk: Desvenlafaxine vs. Venlafaxine

Unlike venlafaxine, (1S,3R)-3-(dimethylamino)cyclohexanol is not a substrate for CYP2D6, eliminating the risk of altered exposure due to genetic polymorphisms or co-administered CYP2D6 inhibitors [1]. Venlafaxine requires CYP2D6-mediated O-demethylation to form this active metabolite, a step subject to significant inter-individual variability [2].

Pharmacokinetics Drug Metabolism CYP2D6 Polymorphism

Balanced Transporter Inhibition: 5-HT to NE Ratio Comparison

The ratio of serotonin (5-HT) to norepinephrine (NE) transporter inhibition is more balanced for (1S,3R)-3-(dimethylamino)cyclohexanol compared to venlafaxine. In vitro studies show a 5-HT:NE ratio of approximately 10:1 for the target compound, whereas venlafaxine exhibits a more skewed ratio of 30:1 [1][2].

Pharmacodynamics Reuptake Inhibition SNRI

Human Transporter Binding Affinity: SERT and NET Inhibition (Ki)

The compound exhibits high affinity for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET). Reported Ki values are 40.2 nM for SERT and 558.4 nM for NET . In contrast, venlafaxine's binding affinity is lower for both transporters, necessitating higher doses to achieve dual reuptake inhibition [1].

Binding Affinity SERT NET Ki

Pharmacokinetic Half-Life Comparison: Extended Therapeutic Window

(1S,3R)-3-(dimethylamino)cyclohexanol demonstrates a significantly longer plasma elimination half-life compared to its parent compound, venlafaxine. The mean half-life is approximately 11 hours for the immediate-release form, extending to 13-14 hours for extended-release formulations [1]. Venlafaxine's half-life is only 5 hours [1].

Pharmacokinetics Half-Life Dosing

Comparative Efficacy in Vasomotor Symptom Reduction

In clinical studies evaluating the management of menopausal hot flashes, (1S,3R)-3-(dimethylamino)cyclohexanol demonstrated a numerically higher range of symptom reduction compared to venlafaxine [1]. The reduction in hot flash frequency was 55-69% for the target compound versus 37-61% for venlafaxine [1].

Menopause Hot Flashes Efficacy

Validated Application Scenarios for (1S,3R)-3-(Dimethylamino)cyclohexanol in R&D


Pharmacogenetic Research: Eliminating CYP2D6 Variability

Ideal for in vivo and in vitro studies investigating SNRI mechanisms where consistent drug exposure is paramount. By bypassing CYP2D6 metabolism, the compound eliminates a major source of inter-individual variability, allowing researchers to isolate pharmacodynamic effects from pharmacokinetic confounders [1][2]. This is crucial for transgenic models or patient-derived samples with defined CYP2D6 genotypes.

In Vitro Transporter Selectivity Assays

Serves as a reference standard or tool compound for characterizing novel reuptake inhibitors. Its well-defined and balanced SERT/NET binding profile (Ki of 40.2 nM and 558.4 nM, respectively) provides a reliable benchmark for evaluating the selectivity of new chemical entities against human monoamine transporters [1].

Non-Hormonal Menopause Model Development

A key compound for developing and validating non-hormonal interventions for vasomotor symptoms. Its demonstrated efficacy in reducing hot flash frequency by up to 69% in clinical studies makes it a positive control in preclinical models of menopause and thermoregulation [1].

Formulation Development for Extended-Release Profiles

The compound's extended half-life (13-14 hours for XR formulations) makes it an excellent candidate for developing novel extended-release drug delivery systems. Researchers can leverage this property to design formulations that maintain therapeutic plasma levels with less frequent dosing, enhancing patient compliance in translational studies [1].

Quote Request

Request a Quote for (1S,3R)-3-(Dimethylamino)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.